molecular formula C16H18N2O B472841 N-(quinolin-8-yl)cyclohexanecarboxamide CAS No. 666212-75-5

N-(quinolin-8-yl)cyclohexanecarboxamide

Cat. No.: B472841
CAS No.: 666212-75-5
M. Wt: 254.33g/mol
InChI Key: IDOVOAPZYNASRS-UHFFFAOYSA-N
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Description

N-(quinolin-8-yl)cyclohexanecarboxamide (CAS 666212-75-5) is a chemical compound with a molecular weight of 254.33 g/mol and the molecular formula C16H18N2O . Its structure features a cyclohexanecarboxamide group linked to the 8-amino position of a quinoline ring, a privileged scaffold in medicinal chemistry . The 8-aminoquinoline core is historically recognized for its antimalarial properties but is also extensively investigated in contemporary research for potential applications in anticancer, antimicrobial, and anti-inflammatory agents . The carboxamide linkage in this compound is a stable functional group that can participate in hydrogen bonding, which is critical for molecular recognition and binding to biological targets . A significant identified research application for this compound is its potent activity as an inhibitor of glucocerebrosidase (GC), with an IC50 of 0.031 μM . This enzyme is implicated in Gaucher disease, and such inhibitors are studied for their potential to act as chemical chaperones, assisting in the correct folding and trafficking of mutant proteins, presenting a promising therapeutic strategy . The compound can be synthesized through classic amide bond formation between 8-aminoquinoline and cyclohexanecarbonyl chloride, or via direct coupling of 8-aminoquinoline with cyclohexanecarboxylic acid using modern peptide coupling agents . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-quinolin-8-ylcyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c19-16(13-6-2-1-3-7-13)18-14-10-4-8-12-9-5-11-17-15(12)14/h4-5,8-11,13H,1-3,6-7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOVOAPZYNASRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for N-(quinolin-8-yl)cyclohexanecarboxamide Core

The fundamental approach to synthesizing the this compound core involves the formation of an amide bond between 8-aminoquinoline (B160924) and a cyclohexanecarbonyl unit. This transformation is typically achieved through two primary and well-established synthetic strategies: the reaction of 8-aminoquinoline with a pre-activated cyclohexanecarboxylic acid derivative (an acyl chloride) or the direct coupling of 8-aminoquinoline with cyclohexanecarboxylic acid using a coupling agent.

A common pathway involves the conversion of cyclohexanecarboxylic acid to cyclohexanecarbonyl chloride. This is often accomplished using a chlorinating agent such as oxalyl chloride or thionyl chloride, frequently with a catalytic amount of N,N-dimethylformamide (DMF). The resulting acyl chloride is then reacted with 8-aminoquinoline in the presence of a base to yield the final amide product.

Alternatively, peptide coupling agents can be employed to facilitate the direct formation of the amide bond from cyclohexanecarboxylic acid and 8-aminoquinoline. This method avoids the need to isolate the often-reactive acyl chloride.

Common Reagents and Reaction Conditions

The synthesis of N-(quinolin-8-yl) amides, including the title compound, relies on a standard set of reagents and conditions tailored to facilitate amide bond formation. The selection of reagents can influence reaction efficiency, yield, and purity of the final product.

For the acyl chloride route , the initial step of converting the carboxylic acid to the acyl chloride is crucial. Oxalyl chloride is a frequently used reagent for this purpose due to the clean nature of the reaction, which produces gaseous byproducts. The subsequent acylation of 8-aminoquinoline is typically carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction.

In the direct coupling method , a variety of coupling agents are available. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with an additive such as 4-dimethylaminopyridine (B28879) (DMAP) to enhance the reaction rate and suppress side reactions. Other modern coupling agents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are also effective. The choice of solvent is typically a polar aprotic solvent like DMF or DCM.

RouteReagent TypeCommon ExamplesRole
Acyl Chloride RouteChlorinating AgentOxalyl chloride ( (COCl)2 ), Thionyl chloride (SOCl2)Activates carboxylic acid
BaseTriethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)Acid scavenger
SolventDichloromethane (DCM), Tetrahydrofuran (THF)Reaction medium
Direct Coupling RouteCoupling AgentDCC, HBTU, TBTU, BOPFacilitates amide bond formation
Additive/BaseDMAP, DIPEACatalyst and/or base
SolventDMF, DCMReaction medium

Optimization Strategies in Synthesis

Optimization of the synthesis of this compound focuses on maximizing the yield and purity while minimizing reaction times and the formation of byproducts. Key parameters for optimization include the choice of reagents, reaction temperature, and stoichiometry.

In the acyl chloride route, careful control of the reaction temperature during the addition of the acyl chloride to 8-aminoquinoline is important to prevent side reactions. Running the reaction at a reduced temperature, such as 0 °C, can improve selectivity. The stoichiometry of the base used is also a critical factor; an excess is often employed to ensure complete neutralization of the acid produced.

For direct coupling methods, the choice of coupling agent and any additives can significantly impact the outcome. For instance, the addition of DMAP can be crucial for achieving high yields in DCC-mediated couplings. The order of addition of reagents can also be optimized; pre-activating the carboxylic acid with the coupling agent before the addition of the amine is a common strategy to avoid side reactions involving the amine. The reaction temperature can be varied, with many couplings proceeding efficiently at room temperature.

Functional Group Modifications and Analog Synthesis

The synthesis of analogs of this compound can be achieved by modifying the cyclohexane (B81311) ring, the quinoline (B57606) ring, or the amide linkage itself. These modifications allow for the exploration of the chemical space around the core structure.

Cyclohexane Ring Substitutions

Modifications to the cyclohexane ring are most readily achieved by starting with a substituted cyclohexanecarboxylic acid. A wide variety of substituted cyclohexanecarboxylic acids can be synthesized through various organic transformations. For example, the Diels-Alder reaction can be used to construct substituted cyclohexene (B86901) rings, which can then be further functionalized and reduced. The introduction of functional groups such as alkyl, aryl, hydroxyl, or amino groups onto the cyclohexane ring can lead to a diverse range of analogs. The stereochemistry of these substituents can also be controlled, leading to the synthesis of specific diastereomers.

Substitution PositionExample SubstituentPotential Synthetic Precursor
2-positionMethyl2-Methylcyclohexanecarboxylic acid
4-positionPhenyl4-Phenylcyclohexanecarboxylic acid
VariousHydroxy, AminoFunctionalized cyclohexanecarboxylic acids

Quinoline Ring Substitutions

The quinoline ring of the N-(quinolin-8-yl) moiety can also be functionalized to generate a range of analogs. The 8-aminoquinoline scaffold is known to direct C-H functionalization to specific positions on the quinoline ring. In particular, the C5 and C7 positions are susceptible to electrophilic substitution and metal-catalyzed C-H activation/functionalization reactions. For instance, halogenation, nitration, and arylation at the C5 position of 8-aminoquinoline derivatives have been reported. These reactions provide a direct route to substituted quinoline rings within the final amide structure.

Substitution PositionType of ReactionExample Functional Group
C5Halogenation-Cl, -Br
C5Nitration-NO2
C7C-H Alkenylation-CH=CHR

Amide Linkage Variations

The amide linkage itself can be a point of modification. N-alkylation of the amide nitrogen can be achieved, for example, by reacting the parent amide with an alkyl halide in the presence of a base. This would lead to N-alkyl-N-(quinolin-8-yl)cyclohexanecarboxamides.

Furthermore, the amide bond can be replaced with bioisosteres, which are functional groups that mimic the spatial and electronic properties of the amide bond. acs.orgnih.govresearchgate.netpressbooks.pubexlibrisgroup.com This is a common strategy in medicinal chemistry to improve metabolic stability or to explore different binding interactions. Examples of amide bioisosteres include 1,2,3-triazoles, oxadiazoles, and reversed amides. acs.orgnih.govresearchgate.net The synthesis of such analogs would require a more elaborate multi-step synthetic sequence, often involving the separate synthesis of the bioisosteric core followed by its coupling to the quinoline and cyclohexane moieties.

Chelation Chemistry and Metal Complex Formation

The chemical compound This compound has garnered significant attention in the field of coordination chemistry, primarily owing to the presence of the 8-aminoquinoline moiety. This structural feature allows the molecule to function as a highly effective chelating agent, forming stable complexes with a variety of metal ions. The chelation properties of this and structurally related compounds have been extensively studied, revealing their potential in various chemical transformations.

This compound as a Ligand

This compound typically acts as a bidentate ligand, coordinating to a metal center through two donor atoms: the nitrogen atom of the quinoline ring and the nitrogen atom of the amide group. researchgate.net This mode of coordination forms a stable five-membered chelate ring, which is a thermodynamically favorable arrangement. The formation of such a chelate enhances the stability of the resulting metal complex compared to coordination with monodentate ligands.

The 8-aminoquinoline scaffold is recognized as a privileged bidentate auxiliary in the realm of metal-catalyzed reactions. researchgate.netnih.gov The robust nature of the amide bond, coupled with the strong coordinating ability of the quinoline nitrogen, makes ligands like this compound particularly effective in stabilizing transition metal catalysts and directing their reactivity.

The electronic and steric properties of the cyclohexanecarboxamide (B73365) moiety can influence the coordination environment around the metal center. The bulky cyclohexyl group can create a specific steric pocket that may affect the substrate scope and selectivity in catalytic applications.

Coordination Mode of this compound
A diagram showing the bidentate coordination of this compound to a generic metal center 'M', highlighting the chelate ring formed by the quinoline nitrogen, the amide nitrogen, and the metal.

Applications in Catalytic Processes

The ability of this compound and its analogs to form stable metal complexes has led to their widespread use as directing groups in a variety of catalytic processes. morressier.com The ligand's primary role is to bring the catalyst into close proximity to a specific C-H bond on a substrate, thereby enabling site-selective functionalization. This directed C-H activation strategy has become a powerful tool in organic synthesis for creating complex molecules from simple precursors.

Rhodium-Catalyzed Reactions:

Complexes of rhodium with N-(quinolin-8-yl) amide ligands have been shown to be effective catalysts for C-H activation and subsequent functionalization. For instance, such catalytic systems have been employed in the alkenylation of quinolines. nih.gov The bidentate coordination of the ligand to the rhodium center is crucial for the regioselective activation of C-H bonds.

Palladium-Catalyzed Reactions:

Palladium complexes featuring quinolinylaminophosphonate ligands, which share the N,N-chelation motif, have been synthesized and characterized. nih.gov These types of complexes are active in various cross-coupling reactions. The 8-aminoquinoline moiety in related amide compounds serves as an effective directing group in palladium-catalyzed C-H functionalization of ferrocene (B1249389) carboxamides, demonstrating the versatility of this ligand scaffold. researchgate.net

Copper-Catalyzed Reactions:

Copper complexes with N-(quinolin-8-yl)-benzamide, a close analog, have been studied for their catalytic relevance. morressier.com These systems are of interest for their potential in oxidative addition and C-H activation reactions. The 8-aminoquinoline directing group has proven to be an attractive strategy in copper catalysis for the functionalization of arenes. morressier.com

Below is a table summarizing the catalytic applications of metal complexes with N-(quinolin-8-yl) amide and related ligands.

Metal CatalystReaction TypeSubstrate ScopeRef.
RhodiumC-H AlkenylationQuinolines nih.gov
PalladiumC-H FunctionalizationFerrocene Carboxamides researchgate.net
CopperC-H Activation/FunctionalizationArenes morressier.com

Investigation of Biological Activities and Pharmacological Potential

General Biological Activity Spectrum

The biological activity of quinoline (B57606) derivatives is broad, encompassing antimicrobial, antiviral, and anticancer effects. arabjchem.org The specific biological profile of a quinoline derivative is heavily influenced by the nature and position of its substituents.

Quinoline-based compounds have a long history of use as antimicrobial agents. researchgate.net Research into novel quinoline carboxamide analogs has shown promising activity against various bacterial strains. For instance, a series of newly synthesized quinoline carboxamide analogues demonstrated notable antimicrobial effects. researchgate.net Specifically, certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The antimicrobial potential of these compounds is often attributed to their ability to interfere with essential bacterial processes. The investigation into N-(quinolin-8-yl)cyclohexanecarboxamide would likely follow similar screening protocols against a panel of pathogenic bacteria to determine its spectrum of activity and minimum inhibitory concentrations (MICs).

The antiviral potential of quinoline derivatives is an active area of research. nih.gov Various quinoline compounds have been investigated for their efficacy against a range of viruses. For example, derivatives of quinoline have been screened for activity against viruses such as Zika virus, respiratory syncytial virus (hRSV), and others. nih.govacs.org Research into 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide showed significant virus growth inhibition. semanticscholar.org A typical research pathway for this compound would involve cell-based assays to evaluate its ability to inhibit virus-induced cytopathic effects and reduce viral titers. acs.org

The anticancer activity of quinoline carboxamides is a major focus of current research. arabjchem.orgnih.govresearchgate.net Numerous studies have demonstrated the potent cytotoxicity of quinoline derivatives against various cancer cell lines, including breast, colon, and lung cancer. arabjchem.orgresearchgate.netbohrium.com The introduction of a carboxamide linkage is a key feature in many potent anticancer quinoline derivatives. nih.gov Research into phenylquinoline-8-carboxamides has identified compounds with significant in vivo antitumor activity. nih.govnih.gov The evaluation of this compound for anticancer activity would involve screening against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative effects.

Cellular and Biochemical Mechanism of Action Elucidation

Understanding the mechanism of action is crucial for the development of any potential therapeutic agent. For quinoline derivatives, a variety of mechanisms have been proposed and investigated.

Identifying the molecular targets of a compound is a key step in elucidating its mechanism of action. For anticancer quinoline derivatives, several molecular targets have been identified, including topoisomerases, protein kinases, and human dihydroorotate (B8406146) dehydrogenase. nih.gov For example, certain quinoline-8-sulfonamide (B86410) derivatives have been studied as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer cell metabolism. mdpi.com

DNA intercalation is a well-established mechanism of action for many anticancer drugs. nih.govnih.gov This process involves the insertion of a planar molecule between the base pairs of DNA, leading to structural distortions and interference with DNA replication and transcription. A series of phenylquinoline-8-carboxamides have been synthesized and evaluated as "minimal" DNA-intercalating agents. nih.govnih.gov Studies have shown that the ability of these compounds to intercalate with DNA is dependent on the position of the phenyl ring, with isomers where the phenyl ring is coplanar with the quinoline ring exhibiting intercalative binding and in vivo antitumor activity. nih.gov The planarity of the quinoline ring in this compound suggests that DNA intercalation could be a potential mechanism of action, warranting investigation through biophysical techniques such as unwinding and helix extension assays. nih.gov

Interactive Data Tables

Table 1: Anticancer Activity of Phenylquinoline-8-Carboxamide Derivatives

CompoundPosition of Phenyl RingIn Vivo Antitumor ActivityReference
2-phenylquinoline-8-carboxamide derivative2Broad-spectrum activity nih.gov
3-phenylquinoline-8-carboxamide derivative3Active nih.gov
4-phenylquinoline-8-carboxamide derivative4Inactive nih.gov
5-phenylquinoline-8-carboxamide derivative5Inactive nih.gov
6-phenylquinoline-8-carboxamide derivative6Active nih.gov

Table 2: Antiviral Activity of a Quinoline Carboxamide Derivative

CompoundVirus Growth InhibitionCytotoxicityReference
8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide85.0%4% semanticscholar.org

Molecular Target Identification and Characterization

Enzyme Inhibition Profiles

Comprehensive searches of scientific databases and literature yield no specific studies detailing the enzyme inhibition profile of this compound. Although various quinoline-based compounds have been identified as inhibitors of a range of enzymes, including carbonic anhydrases and DNA methyltransferases, no such data is available for the specific molecule . nih.govresearchgate.net For instance, a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides demonstrated inhibitory activity against several human carbonic anhydrase (hCA) isoforms, with some compounds showing inhibition in the low nanomolar range against hCA I and hCA II. researchgate.net However, these findings cannot be extrapolated to this compound due to structural differences.

Receptor Interaction and Modulation

There is currently no available research documenting the interaction or modulation of any specific receptors by this compound. The scientific community has explored other quinoline derivatives for their effects on various signaling pathways, such as the NFκB pathway, which is critical in immune and inflammatory responses. nih.gov For example, a series of N-(quinolin-8-yl)benzenesulfonamides were found to suppress NFκB activation. nih.gov Nevertheless, specific receptor binding affinities and functional modulation data for this compound have not been published.

Modulation of Metalloenzymes

Specific data on the modulation of metalloenzymes by this compound is not present in the current body of scientific literature. While the 8-hydroxyquinoline (B1678124) scaffold is known for its metal-chelating properties, leading to the investigation of its derivatives as modulators of metalloenzymes, no such studies have been conducted or reported for this compound. mdpi.com Research on related compounds, such as certain 8-substituted quinoline-2-carboxamides, has focused on their inhibition of zinc-containing metalloenzymes like carbonic anhydrase, but this does not provide direct information on the activity of the specific compound of interest. researchgate.net

Intracellular Pathway Modulation

Detailed investigations into the ability of this compound to induce apoptosis are absent from published research. The induction of apoptosis is a recognized mechanism of action for some anticancer quinoline derivatives. nih.govresearchgate.net For example, a novel quinolin-8-yl-nicotinamide, QN523, has been shown to induce stress responses and apoptosis in pancreatic cancer cells. nih.gov However, without specific experimental evidence, it is not possible to ascertain whether this compound engages with or modulates apoptotic pathways.

There are no specific studies available that describe the effects of this compound on cell cycle regulation. The cell cycle is a fundamental process for cell proliferation, and its deregulation is a hallmark of cancer. nih.govmdpi.com Consequently, many quinoline-based compounds have been evaluated for their ability to interfere with cell cycle progression. nih.govsemanticscholar.org For instance, treatment with 2-arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamides resulted in cell cycle arrest at the G2-M phase in breast cancer cell lines. semanticscholar.org Another compound, a quinolin-8-yl-nicotinamide, was also found to disrupt the cell cycle. nih.gov Despite these findings within the broader quinoline class, the specific impact of this compound on cell cycle regulatory mechanisms remains uninvestigated.

Target Specific Pharmacological Investigations

Wnt Pathway Modulation and Associated Targets

The Wnt signaling pathway is crucial in a variety of cellular processes, including embryonic development and stem cell regulation. nih.govnumberanalytics.com Its dysregulation is often implicated in diseases like cancer. nih.gov Consequently, molecules that can modulate this pathway are of significant scientific interest.

Inhibition of β-Catenin Binding to TCFs (e.g., 53AH Analog)

A key event in the canonical Wnt signaling pathway is the interaction between β-catenin and T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors. nih.gov This interaction is a critical step for the transcription of Wnt target genes. nih.gov The inhibition of this protein-protein interaction is considered a promising strategy for inactivating oncogenic Wnt signaling. nih.gov While various small molecules have been investigated for their ability to disrupt the β-catenin/TCF complex, specific research detailing the activity of N-(quinolin-8-yl)cyclohexanecarboxamide or a "53AH analog" in this context is not extensively available in the public domain. General approaches to inhibiting this interaction involve targeting the binding surfaces of β-catenin to prevent its association with TCFs. nih.govnih.gov

Tankyrase (TNKS) Inhibition

Tankyrase enzymes are members of the poly (ADP-ribose) polymerase (PARP) family and are known to be positive regulators of the Wnt/β-catenin signaling pathway. By targeting Axin, a key component of the β-catenin destruction complex, for degradation, Tankyrases promote the stabilization and accumulation of β-catenin. Therefore, inhibitors of Tankyrase are being explored as potential therapeutics to suppress aberrant Wnt signaling. However, specific studies on this compound as a Tankyrase inhibitor are not readily found in published scientific literature.

Impact on Stem Cell Differentiation Processes

The Wnt/β-catenin pathway plays a pivotal role in maintaining the pluripotency and directing the differentiation of stem cells. nih.govnumberanalytics.com Activation of this pathway is often necessary for maintaining the self-renewal capacity of stem cells, while its modulation can guide their differentiation into specific cell lineages. nih.govoncotarget.com Given the importance of Wnt signaling in stem cell biology, compounds that modulate this pathway could theoretically influence stem cell differentiation. However, there is a lack of specific research data on the direct impact of this compound on stem cell differentiation processes through the Wnt pathway.

Bradykinin (B550075) B2 Receptor Antagonism

This compound belongs to a class of compounds that have been investigated for their activity as antagonists of the bradykinin B2 receptor. The bradykinin B2 receptor is a G-protein coupled receptor that mediates the physiological effects of bradykinin, a peptide involved in inflammation, pain, and vasodilation. nih.govnih.gov

Receptor Binding Affinity and Selectivity Studies

Research into non-peptide bradykinin B2 receptor antagonists has explored various chemical scaffolds, including those incorporating a quinoline (B57606) framework. nih.gov These studies typically assess the compound's ability to displace a radiolabeled ligand from the receptor, with the results often expressed as an IC50 or Ki value. High-affinity antagonists are characterized by low nanomolar or even subnanomolar binding affinities. nih.gov

While specific binding affinity data for this compound is not detailed in the available literature, a representative compound from a series of 4-(1-imidazolyl)quinoline derivatives demonstrated an IC50 value of 0.26 nM for the human B2 receptor. nih.gov This highlights the potential for quinoline-based structures to exhibit high-affinity binding. Selectivity is also a critical aspect, and these compounds are generally tested against the bradykinin B1 receptor and other related receptors to ensure specific antagonism of the B2 receptor. nih.gov

Interactive Data Table: Representative Binding Affinities of Quinoline-based B2 Receptor Antagonists

CompoundReceptorBinding Affinity (IC50, nM)
Representative 4-(1-imidazolyl)quinolineHuman B20.26
Representative 4-dimethylaminoquinolineHuman B2Subnanomolar
Representative 4-dimethylaminoquinolineGuinea Pig B2Nanomolar

Note: This table is illustrative of the potency of the quinoline class of compounds and does not represent data for this compound itself.

Species-Selective Pharmacological Profiles

A notable characteristic of non-peptide bradykinin B2 receptor antagonists, including those with a quinoline moiety, is the significant species-dependent variation in their pharmacological profiles. nih.govnih.gov For instance, the introduction of nitrogen-containing heteroaromatic groups at the 4-position of the quinoline ring has been shown to enhance binding affinities for the human B2 receptor while concurrently reducing affinities for the guinea pig receptor. nih.gov

This species difference is a key consideration in the preclinical development of these compounds. A 4-dimethylamino derivative, for example, exhibited subnanomolar binding affinity for the human B2 receptor but a lower, nanomolar affinity for the guinea pig receptor. nih.gov The substituent at the 4-position of the quinoline ring has been identified as a critical pharmacophore in determining these species-selective interactions as well as the agonist versus antagonist profile of the compound. nih.gov

Neuropharmacological Target Engagement

GABA-AT Enzyme InhibitionA review of scientific literature does not currently provide specific research findings on the activity of this compound as an inhibitor of the enzyme γ-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is a critical enzyme in the metabolism of the inhibitory neurotransmitter GABA.nih.govmdpi.comInhibition of this enzyme is a therapeutic strategy to increase GABA levels in the brain.nih.govmdpi.com

There is currently no specific data in the scientific literature detailing the direct interactions of this compound with serotonin (B10506) receptors, such as 5-HT1A or 5-HT3. While other molecules containing a quinoline structure have been investigated for activity at serotonin receptors, specific findings for this compound are not available. nih.govnih.gov The 5-HT1A and 5-HT3 receptors are significant targets in neuropharmacology; agonists of the 5-HT1A receptor are explored for neuroprotective and antidepressant effects, while antagonists of the 5-HT3 receptor are primarily used as antiemetics. nih.govwikipedia.orgdrugs.com

Adenosine (B11128) Receptor Modulation

This compound is a structural analog of LUF6096, a known positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR). nih.govuniversiteitleiden.nluniversiteitleiden.nl PAMs are compounds that bind to an allosteric site on a receptor, distinct from the primary (orthosteric) binding site, to enhance the response of the receptor to its endogenous agonist. nih.gov In the context of the A3AR, PAMs can potentiate the effects of adenosine. nih.govuniversiteitleiden.nl

Research on the closely related compound, LUF6096 (N-[2-(3,4-dichloroanilino) quinolin-4-yl]cyclohexanecarboxamide), has provided significant insights. In in-vitro studies using the canine A3AR, LUF6096 demonstrated potent enhancing activity in a guanosine (B1672433) 5′-[γ-[35S]thio]triphosphate ([35S]GTPγS) binding assay, with an EC50 value of 114.3 ± 15.9 nM. universiteitleiden.nl This compound was shown to increase the maximal efficacy of both the partial A3AR agonist Cl-IB-MECA and the native agonist adenosine by more than two-fold. universiteitleiden.nluniversiteitleiden.nl Structure-activity relationship (SAR) studies of similar quinoline derivatives have indicated that the presence of a cyclohexyl group, as found in this compound, is favorable for interaction with the A3AR. acs.org

These findings suggest that this compound may share the A3AR positive allosteric modulator properties of LUF6096, although direct experimental data for this specific compound is needed for confirmation. The A3AR is a therapeutic target for conditions including inflammatory diseases and cancer. nih.govnih.gov

Table 1: In Vitro Activity of LUF6096 at the Canine A3 Adenosine Receptor

ParameterValueAssay TypeNotesSource
EC50 114.3 ± 15.9 nM[35S]GTPγS BindingConcentration for 50% of maximal enhancing activity. universiteitleiden.nl
Efficacy >2.5-fold increase[35S]GTPγS BindingEnhancement of maximal efficacy for the agonist Cl-IB-MECA. universiteitleiden.nl

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

A review of the available scientific literature did not yield specific information regarding the inhibitory activity of this compound on dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. nih.govnih.gov As such, DHODH is a validated therapeutic target for autoimmune diseases and is being investigated for applications in cancer and viral diseases. nih.govnih.gov

p38α MAPK Inhibition

Research into the specific inhibitory activity of this compound against p38α mitogen-activated protein kinase (MAPK) is not extensively detailed in publicly available scientific literature. However, the broader family of quinoline derivatives has been a subject of interest in the development of kinase inhibitors, including those targeting the p38α MAPK pathway. nih.gov The p38 MAPKs are crucial mediators in cellular responses to stress and inflammation, making them significant targets for therapeutic intervention in a variety of diseases. doi.org

The p38α MAPK, also known as MAPK14, is a 41.5 kDa protein composed of 360 amino acids and is the most well-characterized member of the p38 family. doi.org Its activation is associated with numerous pathological conditions, including cancer, inflammatory disorders, and neurodegenerative diseases. doi.orgnih.gov Consequently, the inhibition of p38α has emerged as a promising strategy for the development of new therapeutic agents. nih.gov

Numerous inhibitors have been developed to target the ATP-binding site of p38α MAPK, and these are often classified based on their binding modes. doi.orgrsc.org The development of potent and selective p38α MAPK inhibitors is an active area of research. For instance, a series of hybrid molecules combining benzophenones and N-cyclopropyl-3-methylbenzamides were synthesized and evaluated for their p38 MAPK inhibitory activity. nih.gov One compound from this series, 10g , demonstrated potent p38α MAPK inhibition with an IC50 value of 0.027 μM and exhibited high kinase selectivity. nih.gov

Another example includes novel N-(benzothiazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio]acetamide derivatives. Within this series, compound (13m) was identified as a highly potent inhibitor with an IC50 value of 0.031 ± 0.14 μM, which was superior to the reference compound SB 203580. nih.gov Furthermore, fluorophenyl-2-iminopyridine-benzofuran (8h ) also showed promising efficacy against p38α MAPK with an IC50 value of 0.27 μM. nih.gov

While direct data on this compound is unavailable, the exploration of structurally related compounds highlights the potential for quinoline-based structures to serve as scaffolds for the design of novel p38α MAPK inhibitors. The established role of the p38α MAPK pathway in disease progression continues to drive the discovery and development of new chemical entities that can modulate its activity. doi.orgnih.gov

Compound/InhibitorTargetIC50 (μM)Cell Line/Assay Condition
Compound 10g p38α MAPK0.027In vitro kinase assay
Compound (13m) p38α MAPK0.031 ± 0.14In vitro kinase assay
Fluorophenyl-2-iminopyridine-benzofuran (8h) p38α MAPK0.27In vitro kinase assay
SB 203580 p38α/β MAPK~0.50Reference Compound

Structure Activity Relationship Sar Studies

Impact of Quinoline (B57606) Moiety Modifications on Biological Activities

The quinoline ring serves as a crucial aromatic anchor for N-(quinolin-8-yl)cyclohexanecarboxamide, and alterations to this moiety can profoundly impact its biological efficacy.

Molecular docking studies have suggested that the quinoline moiety of related antagonists can engage in favorable interactions within the TRPV1 receptor. samipubco.com The specific substitution pattern can fine-tune these interactions, either by forming additional hydrogen bonds, participating in pi-stacking, or inducing a more favorable conformation for binding.

Influence of Cyclohexane (B81311) Ring Modifications on Activity

The cyclohexane ring of this compound occupies the lipophilic "tail" region of the typical pharmacophore for TRPV1 antagonists. This part of the molecule is crucial for anchoring the ligand within a hydrophobic pocket of the receptor.

Role of Amide Linkage and Side Chain Variations

The amide linkage is a central and essential feature, acting as the "neck" that connects the aromatic quinoline head to the lipophilic cyclohexane tail. This linker is not merely a passive spacer but actively participates in binding. Different chemical classes of TRPV1 antagonists share the common feature of an amide or an isostere. nih.gov The hydrogen bond donor and acceptor properties of the amide group are often critical for interaction with key amino acid residues in the receptor.

Variations in the side chain, specifically the cyclohexane ring, can significantly alter the lipophilicity and shape of the molecule, thereby affecting its potency and pharmacokinetic properties. The replacement of the cyclohexane ring with other cyclic or acyclic lipophilic groups would be a key area for SAR exploration to optimize binding affinity and selectivity.

Comparative Analysis with Related Analogues and Pharmacophores

The SAR of this compound can be better understood by comparing it with other known TRPV1 antagonists. Many of these antagonists, though structurally diverse, adhere to a general pharmacophore model consisting of an aromatic head group, a central amide or urea (B33335) linker, and a lipophilic tail.

For instance, novel N-tetrahydroquinolinyl, N-quinolinyl, and N-isoquinolinyl biaryl carboxamides have been identified as potent TRPV1 antagonists. nih.gov One particular N-quinolinylnicotinamide demonstrated excellent potency at human, guinea pig, and rat TRPV1, highlighting the favorability of the quinoline scaffold in this context. nih.gov Other related analogues include piperidine (B6355638) carboxamides, which also show promise as TRPV1 antagonists. nih.gov A notable example from a different but related class is AMG 9810, an N-aryl-cinnamide, which is a potent and selective competitive antagonist of TRPV1. nih.gov

The common thread among these compounds is the presence of a hydrogen bond acceptor (often part of the amide or a similar group) and a hydrophobic moiety, which corresponds to the quinoline and cyclohexane components of this compound, respectively.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activities. samipubco.com For quinoline derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed to understand the structural requirements for various biological activities, including anticancer and antimicrobial effects. mdpi.comdovepress.com

Computational Approaches and Predictive Models

The exploration of the structure-activity relationships (SAR) of this compound and its analogs has been significantly advanced through the use of computational chemistry and predictive modeling. These in silico methods provide a rational framework for understanding how structural modifications to the molecule influence its biological activity, thereby guiding the design of new derivatives with potentially enhanced properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT) calculations are pivotal in this endeavor.

QSAR studies on related heterocyclic amides have demonstrated the importance of several key molecular properties in determining their biological efficacy. For instance, research on a series of heterocyclic amides and quinolones with antitumor activity revealed that molecular volume, the sum of hydrophobic surfaces, and the presence of a group that can be easily ionized are critical for activity. nih.gov These models are constructed by correlating variations in the chemical structures of a series of compounds with their measured biological activities. By identifying these crucial physicochemical descriptors, predictive QSAR models can be developed to estimate the activity of novel, yet-to-be-synthesized compounds. This approach significantly accelerates the drug discovery process by prioritizing the synthesis of candidates with the highest predicted potency. nih.gov

In a typical QSAR study involving quinoline-based compounds, a variety of molecular descriptors are calculated for each analog in a dataset. These descriptors can be categorized into several groups:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as the distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For example, in studies of 5,8-quinolinequinone derivatives, electronic parameters like electronegativity and electron affinity have been calculated using DFT methods. dergipark.org.tr

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: These describe the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes. The octanol-water partition coefficient (logP) is a commonly used descriptor in this category.

Topological Descriptors: These are numerical indices that describe the connectivity and branching of the atoms within the molecule.

Once these descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are employed to build the QSAR model. The robustness and predictive power of these models are then rigorously validated.

DFT calculations offer a more detailed, quantum mechanical view of the molecular structure and properties. These calculations can be used to determine the most stable three-dimensional conformation of this compound and its derivatives. For instance, DFT studies combined with NMR analysis on related (quinolin-8-yl)phosphinimidic amides have been used to elucidate the structure of their lithiated species in solution. nih.gov Similarly, X-ray analysis of 8-aminoquinoline (B160924) amides of triterpenoic acids has shown that the quinoline moiety is oriented almost perpendicularly to the polycyclic skeleton, which influences the chemical environment of nearby protons. mdpi.com This kind of detailed structural information is invaluable for understanding how the molecule might interact with its biological target at an atomic level.

The following table illustrates the types of molecular descriptors that would be calculated for a hypothetical series of this compound analogs in a QSAR study.

Compound IDR-GroupMolecular WeightLogPHOMO Energy (eV)LUMO Energy (eV)Predicted Activity (IC50, µM)
1 H266.333.5-6.2-1.510.2
2 4-F284.323.7-6.3-1.68.5
3 4-Cl300.784.1-6.4-1.77.1
4 4-CH3280.363.9-6.1-1.49.8
5 4-OCH3296.363.6-5.9-1.312.4

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the parameters used in a predictive model.

By combining the insights from QSAR models and detailed quantum chemical calculations, researchers can build a comprehensive understanding of the SAR for the this compound scaffold. This knowledge-driven approach allows for the rational design of new derivatives with optimized properties, ultimately leading to the identification of more effective compounds.

Preclinical Research Models and Methodologies for N Quinolin 8 Yl Cyclohexanecarboxamide

The preclinical evaluation of novel chemical entities is fundamental to ascertaining their therapeutic potential. For compounds structured around a quinoline (B57606) core, such as N-(quinolin-8-yl)cyclohexanecarboxamide, a range of established in vitro and in vivo models are utilized to probe their bioactivity. While specific published research on this compound is not extensively available, the methodologies for assessing related quinoline-based amides provide a clear framework for its potential evaluation across various therapeutic areas, including oncology, infectious diseases, and neurology.

Medicinal Chemistry and Drug Discovery Perspectives

N-(quinolin-8-yl)cyclohexanecarboxamide as a Lead Scaffold

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govfrontiersin.org This is due to its presence in numerous natural products and synthetic compounds with a wide array of pharmacological properties, including anticancer, antimalarial, and antimicrobial activities. nih.govfrontiersin.org The structural versatility of quinoline allows for functionalization at various positions, enabling the fine-tuning of its biological effects. frontiersin.org

Within this broad class, the N-(quinolin-8-yl)amide core, of which this compound is a prime example, has emerged as a significant lead scaffold. A lead scaffold is a core molecular structure that serves as a starting point for the design and synthesis of new drug candidates. The value of this particular scaffold has been demonstrated through its identification in large-scale screening campaigns designed to find modulators of specific biological pathways. For instance, a closely related series, N-(quinolin-8-yl)benzenesulfonamides, was identified as a primary lead in two distinct high-throughput screens aimed at discovering inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway, which is implicated in inflammatory diseases and cancer. nih.gov The discovery of this core structure from a large and diverse compound collection underscores its potential as a robust foundation for developing potent and selective modulators of disease-relevant targets. nih.govplos.org

Optimization Strategies for Potency and Selectivity

Once a lead scaffold like this compound is identified, medicinal chemists employ various optimization strategies to enhance its potency (the concentration required to produce a desired effect) and selectivity (its ability to interact with a specific target over others). This process is guided by structure-activity relationship (SAR) studies, which systematically explore how chemical modifications to the scaffold affect its biological activity. researchgate.net

For the quinoline scaffold, optimization can be pursued through several avenues:

Substitution on the Quinoline Ring: Modifying the quinoline core with different chemical groups can dramatically alter the compound's properties. For example, extensive SAR studies on 8-quinoline carboxamides revealed that substituents at the 4- and 6-positions of the quinoline ring could lead to inhibitors that were 10 to 100 times more potent. researchgate.net Adding electron-withdrawing groups, such as anilide substituents, at position 2 has been shown to increase lipophilicity and antiviral activity. nih.gov

Modification of the Amide Linker: The amide group itself is a critical site for modification. The cyclohexanecarboxamide (B73365) portion of the molecule can be replaced with other cyclic or acyclic structures to explore different binding interactions with the target protein.

Bioisosteric Replacement: In some cases, the amide or sulfonamide group can be replaced by a bioisostere—a different functional group with similar physical or chemical properties that can improve the compound's metabolic stability or binding affinity. For example, the 1,2,3-triazole system is a well-known amide bioisostere that can be introduced to enhance the stabilization of the ligand-receptor complex through additional molecular interactions. nih.gov

These optimization strategies allow researchers to systematically refine the lead scaffold, improving its drug-like properties and tailoring its activity towards a specific biological target.

Table 1: Structure-Activity Relationship (SAR) Insights for Quinoline Derivatives

Modification SiteStructural ChangeObserved Effect on ActivityReference
Quinoline Position 2Aromatic amide substitutionIncreased lipophilicity and antiviral activity nih.gov
Quinoline Positions 4 & 6Systematic substitution10-100 fold increase in potency for CD38 inhibition researchgate.net
Quinoline Position 5Chloro-substitutionDecreased toxicity and abrogated selectivity in some derivatives nih.gov
Amide/Sulfonamide GroupReplacement with 1,2,3-triazole bioisosterePotential for better stabilization of the ligand-receptor complex nih.gov

High-Throughput Screening Approaches

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of chemical compounds to identify "hits" that modulate a specific biological target. plos.orgnih.gov The identification of the N-(quinolin-8-yl)amide scaffold as a valuable lead often begins with such a process.

In a typical HTS campaign, a large, diverse collection of small molecules is screened using a specific biological assay. For example, the discovery of N-(quinolin-8-yl)benzenesulfonamides as NF-κB inhibitors involved two independent screens run by the NIH Molecular Libraries Initiative. nih.gov One screen used a dual luciferase reporter system in a lymphoma cell line to identify compounds that stabilized an NF-κB inhibitor protein. nih.gov The other screen was designed to find inhibitors of TNFα-induced translocation of NF-κB. nih.gov Despite the differences in assay design and cell type, both screens identified the same core scaffold from the compound library, providing strong validation for its biological activity. nih.gov

More advanced methods like quantitative high-throughput screening (qHTS) test compounds across a range of concentrations, providing immediate information on their potency and efficacy. plos.org A qHTS campaign that screened over 236,000 compounds identified 8-hydroxyquinolines, a related scaffold, as inhibitors of histone demethylases, which are important targets in cancer research. plos.org These screening approaches are essential for sifting through vast chemical space to uncover novel and promising lead structures like this compound.

Table 2: Example of a High-Throughput Screening (HTS) Funnel

StageDescriptionCompounds RemainingReference
Primary Screen Initial screening of a large, diverse library at a single concentration.~236,000 plos.org
Hit Confirmation Re-testing of initial "hits" to confirm activity and rule out false positives.25,271 plos.org
Counter-Screening Testing hits against related targets or in assays to identify non-specific compounds or assay artifacts (e.g., autofluorescence).3,597 plos.org
Dose-Response Analysis Testing confirmed hits at multiple concentrations to determine potency (IC50).240 (157 representatives + 83 singletons) plos.org
Lead Optimization Chemical modification of the most promising hits to improve potency, selectivity, and drug-like properties.17 chemical clusters plos.org

Molecular Modeling and Computational Drug Design

Computational methods, often grouped under the term computer-aided drug design (CADD), are indispensable for accelerating drug discovery and refining lead compounds. nih.gov These techniques are used to understand how a molecule like this compound interacts with its biological target at an atomic level and to predict how chemical modifications will affect this interaction. nih.gov

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net For quinoline derivatives, docking studies have provided insights into the binding interactions, such as hydrogen bonds and π-π stacking, that are crucial for their inhibitory activity. researchgate.netresearchgate.net For example, in silico studies using docking software helped guide the design of novel quinoline-8-sulfonamide (B86410) derivatives as potential inhibitors of the PKM2 protein, a target in cancer therapy. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models can predict the potency of new, unsynthesized analogs, helping to prioritize which compounds to make next.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active at a given target. This "pharmacophore" can then be used to search virtual libraries for other diverse molecules that fit the model.

These computational tools are integrated with experimental work in an iterative cycle. youtube.com Computational models predict promising new structures, chemists synthesize them, and biologists test their activity. The resulting data is then used to refine and improve the computational models, leading to a more efficient and rational drug design process. youtube.com

Table 3: Application of Computational Methods in Drug Design for Quinoline Scaffolds

Computational MethodApplicationPurposeReference
Molecular Docking Predict binding mode and interactions of quinoline derivatives in the active site of a target protein (e.g., PKM2, urease).Understand the structural basis of activity; guide the design of more potent inhibitors. nih.govresearchgate.net
Virtual Screening Screen large virtual libraries of compounds against a target's 3D structure.Identify novel hits with diverse chemical structures that fit the target's binding site. nih.govnih.gov
QSAR Develop predictive models correlating molecular descriptors with biological activity.Predict the potency of new analogs before synthesis; prioritize synthetic efforts. mdpi.com
Pharmacophore Modeling Identify the key 3D chemical features required for biological activity.Discover new chemical scaffolds by searching databases for molecules matching the pharmacophore. nih.gov

Future Directions in Research

Emerging Biological Targets and Pathways

While the full biological activity spectrum of N-(quinolin-8-yl)cyclohexanecarboxamide is yet to be completely elucidated, the quinoline (B57606) core is a well-established pharmacophore present in a variety of therapeutic agents, including those with anticancer, antimalarial, and antibacterial properties. mdpi.comresearchgate.net Future investigations are anticipated to explore the potential of this compound to modulate novel biological targets and pathways implicated in various diseases.

Research into structurally related quinoline derivatives has identified several promising areas of inquiry. For instance, certain quinoline-8-sulfonamides have been investigated as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in tumor metabolism. nih.gov This suggests that this compound and its analogs could be evaluated for their effects on cancer cell metabolism. Another avenue of exploration is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in pH regulation and other physiological processes. nih.gov Novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides have demonstrated inhibitory activity against several human CA isoforms, indicating that the quinoline scaffold is amenable to targeting these enzymes. nih.gov

Furthermore, the 8-hydroxyquinoline (B1678124) scaffold, closely related to the 8-aminoquinoline (B160924) core of the title compound, is known to possess a wide array of pharmacological applications, including acting as an iron chelator for neuroprotection and as an anticancer agent. nih.gov This raises the possibility that this compound could be investigated for its potential to modulate pathways involved in neurodegenerative diseases or cancer through mechanisms that may or may not be related to metal chelation. The diverse biological activities of the quinoline nucleus suggest that future research could uncover previously unknown targets for this compound, potentially in areas such as inflammatory diseases or infectious agents.

Novel Synthetic Strategies for Advanced Analogues

The development of novel synthetic methodologies is crucial for generating advanced analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on creating structurally diverse libraries of related compounds to facilitate comprehensive structure-activity relationship (SAR) studies.

One promising approach is the use of cross-metathesis to synthesize N-(quinolin-8-yl) alkenyl amides, which can serve as versatile intermediates for further functionalization. nih.gov This method allows for the modular and direct synthesis of compounds that are otherwise difficult to prepare. nih.gov By applying similar modern synthetic techniques, researchers can systematically modify both the quinoline and cyclohexyl moieties of this compound.

Recent advances in quinoline synthesis, such as oxidative annulation strategies, provide a multitude of pathways for creating novel quinoline scaffolds. mdpi.com These methods, which include C-H bond activation and photocatalytic oxidative cyclization, can be adapted to produce a wide range of substituted quinoline precursors for the synthesis of advanced analogues. mdpi.com For example, the development of a Cu(0)-catalyzed [3 + 2 + 1] annulation strategy enables the synthesis of 8-acylquinolines under mild conditions, which could be valuable starting materials. mdpi.com

Furthermore, the exploration of different coupling strategies for the amide bond formation could lead to more efficient and versatile synthetic routes. The generation of a library of analogues with variations in the cyclohexyl ring, such as the introduction of different substituents or its replacement with other cyclic systems, will be essential for optimizing the biological activity of this class of compounds.

Integration of Multi-Omics Data in Mechanism Elucidation

To gain a deeper understanding of the molecular mechanisms underlying the biological effects of this compound, the integration of multi-omics data represents a powerful and forward-looking approach. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a holistic view of the cellular response to the compound. youtube.com This integrative analysis can help to identify not only the primary target but also the downstream signaling pathways and off-target effects. nih.govnih.gov

For instance, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression profiles in cells treated with the compound, providing clues about the affected biological processes. Proteomic studies can identify alterations in protein levels and post-translational modifications, offering insights into the functional consequences of target engagement. Metabolomics can be used to analyze changes in the cellular metabolome, which can reflect alterations in metabolic pathways. nih.gov

A comprehensive multi-omics analysis can facilitate the construction of regulatory networks that describe the dose-dependent and temporal changes induced by the compound. bohrium.com This approach has the potential to uncover novel biomarkers for drug response and to elucidate mechanisms of action in complex diseases. researchgate.net By applying these systems biology approaches to the study of this compound, researchers can move beyond a single-target perspective and gain a more comprehensive understanding of its biological activity, which will be invaluable for its future development as a potential therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(quinolin-8-yl)cyclohexanecarboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via oxytosylation using Koser’s reagent (hydroxy(tosyloxy)iodobenzene) in dichloromethane with 20 mol% PhI(OAc)₂ as a catalyst. Key parameters include solvent choice, catalyst loading, and temperature control. Purification typically involves column chromatography (e.g., hexane/EtOAc gradients) .
  • Data : In analogous syntheses (e.g., N-(quinolin-8-yl)benzamide), yields >80% were achieved under optimized conditions. Reaction monitoring via TLC or HPLC is critical to track intermediates.

Q. How can spectroscopic techniques (NMR, IR, MS) reliably characterize this compound?

  • Methodology :

  • ¹H NMR : Look for distinct signals: (i) downfield NH proton (~δ 8.9–10.0 ppm), (ii) quinoline aromatic protons (δ 8.0–9.5 ppm), and (iii) cyclohexane multiplet (~δ 1.2–2.5 ppm).
  • IR : Confirm carboxamide C=O stretch (~1635–1640 cm⁻¹) and NH bending (~1550 cm⁻¹) .
  • MS : Molecular ion peaks (e.g., m/z ~280–300 for C₁₆H₁₇N₂O) should match theoretical values.

Q. What purification strategies are effective for removing byproducts in carboxamide synthesis?

  • Methodology : Column chromatography with gradient elution (e.g., hexane → 20% EtOAc/hexane) effectively separates the target compound from unreacted starting materials. Recrystallization in EtOAc/hexane mixtures improves purity .

Advanced Research Questions

Q. How does the quinoline ring influence regioselectivity in functionalization reactions (e.g., oxytosylation)?

  • Mechanistic Insight : The electron-deficient quinoline ring directs electrophilic attack to the 5-position due to resonance and inductive effects. Koser’s reagent facilitates tosyloxy group addition at this position, confirmed by X-ray crystallography of derivatives .
  • Experimental Design : Use DFT calculations to map electron density distribution and validate with crystallographic data .

Q. What conformational dynamics of the cyclohexane ring impact biological activity?

  • Structural Analysis : The cyclohexane ring adopts chair or boat conformations depending on substituents. Puckering coordinates (e.g., Cremer-Pople parameters) derived from crystallography or computational models (DFT) quantify ring distortion .
  • Case Study : In PARP-1 inhibitors, a flattened chair conformation enhances binding to the enzyme’s hydrophobic pocket, as shown in molecular docking studies .

Q. How can thiourea-functionalized derivatives enhance metal-ion chelation or bioactivity?

  • Synthesis : React this compound with KSCN and primary amines to introduce thiourea groups. Characterize via IR (C=S stretch ~1250 cm⁻¹) and single-crystal XRD .
  • Applications : Thiourea derivatives show improved selectivity for transition metals (e.g., Cu²⁺, Cd²⁺) and antitumor activity via ROS modulation .

Q. What strategies address contradictions in biological assay results (e.g., variable IC₅₀ values)?

  • Troubleshooting :

  • Validate assay conditions (e.g., pH, co-solvents) to ensure compound stability.
  • Compare radiotracer data (e.g., ¹¹C-labeled analogues in PET imaging) to confirm target engagement .
    • Data Reconciliation : Use isothermal titration calorimetry (ITC) to measure binding constants independently .

Key Research Recommendations

  • Explore photoinduced copper catalysis for late-stage functionalization (e.g., alkylation of secondary halides) .
  • Investigate conformational locking via substituents (e.g., methyl groups) to enhance bioactivity .
  • Prioritize radiolabeled derivatives for pharmacokinetic profiling (e.g., ¹¹C/¹⁸F isotopes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.